(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
This compound belongs to the class of organic compounds known as triazolotriazines, which are aromatic heterocyclic compounds containing a triazole ring fused to a triazine ring. The triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. The triazine ring is a six-membered aromatic ring containing three nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and triazine rings, along with the tert-butyl, hydroxy, methoxy, and benzylidene groups. These functional groups would contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the triazole and triazine rings, as well as the functional groups attached to them. The hydroxy and methoxy groups, for example, could participate in hydrogen bonding and other polar interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole and triazine rings, for example, would likely make the compound aromatic and potentially planar. The hydroxy and methoxy groups could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Antioxidant Properties
(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one and its derivatives have been studied for their antioxidant properties. Novodvorskyi et al. (2020) synthesized derivatives of this compound and evaluated their antioxidant activities in vitro, comparing them with ionol and ascorbic acid. They found that the introduction of electron-withdrawing substituents into the benzene ring decreased antioxidant properties, while derivatives with a hydroxyl group and an additional oxyalkyl fragment showed increased activity, indicating potential as antioxidant agents (Novodvorskyi et al., 2020).
Anticancer Potential
El Massry et al. (2012) explored the synthesis and structure elucidation of novel fused 1,2,4-triazine derivatives, including this compound. These compounds were screened for their inhibitory activities against CYP1A1, a potential target for anticancer drugs. The study demonstrated significant inhibitory effects of certain compounds, highlighting their potential as promising anticancer drugs (El Massry et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-16(2,3)13-14(24)22(15-19-17-9-21(15)20-13)18-8-10-5-6-11(23)12(7-10)25-4/h5-9,23H,1-4H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFHAGZQOYYIQ-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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